REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[CH3:1][N:2]1[CH2:3][CH2:4][C:5](=[O:8])[CH2:6][CH2:7]1.[CH3:22][OH:23].[CH3:9][c:10]1[cH:11][cH:12][c:13]([CH2:14][NH2:15])[cH:16][cH:17]1>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:15][CH2:14][c:13]2[cH:12][cH:11][c:10]([CH3:9])[cH:17][cH:16]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CN)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(CNC2CCN(C)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |